![molecular formula C16H22N2O3S B2556370 4-oxo-N-pentyl-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 903308-42-9](/img/structure/B2556370.png)
4-oxo-N-pentyl-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of 4-hydroxy-2-quinolones , which are known for their pharmaceutical and biological activities and are valuable in drug research and development . They have been the subject of many publications dealing with their synthetic analogs and the synthesis of their heteroannelated derivatives .
Synthesis Analysis
While specific synthesis methods for this compound are not available, 4-hydroxy-2-quinolones and their derivatives are often synthesized through various synthetic approaches . These methods are used to create related four-membered to seven-membered heterocycles, most of which show unique biological activities .Applications De Recherche Scientifique
Biological Activities and Synthesis of Sulfonamide-based Compounds
Sulfonamides are a significant class of drugs that exhibit a wide range of pharmacological activities. The general formula for sulfonamides is R-SO2NHR', where the R and R' groups can vary greatly, leading to different biological activities. These activities include antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain effects. The versatility of sulfonamide hybrids comes from their ability to be combined with various organic compounds, leading to the synthesis of compounds with enhanced and targeted biological activities. Recent advancements in the design and development of two-component sulfonamide hybrids have shown the potential for creating more effective drugs through the hybridization of sulfonamides with pharmaceutically active heterocyclic moieties (Ghomashi et al., 2022) (Ghomashi et al., 2022).
Antimicrobial Applications
Sulfonamide derivatives have been synthesized and evaluated for their antimicrobial properties, showcasing the potential of these compounds in fighting bacterial infections. The synthesis of new compounds that club quinoline with sulfonamide moiety demonstrates the ongoing research in developing antimicrobial agents to address the challenge of bacterial resistance (No authors listed, 2019).
Anticancer Applications
The exploration of sulfonamide derivatives for their anticancer properties has been a significant area of research. These compounds have shown promise in inhibiting carbonic anhydrase isozymes, a mechanism that contributes to their antitumor activity. The synthesis of novel quinoline and pyrimido[4,5-b]quinoline derivatives bearing sulfonamide moieties has been reported, with several compounds displaying interesting cytotoxic activities against cancer cell lines, indicating their potential as anticancer agents (Ghorab et al., 2009).
Propriétés
IUPAC Name |
11-oxo-N-pentyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c1-2-3-4-8-17-22(20,21)14-10-12-5-6-15(19)18-9-7-13(11-14)16(12)18/h10-11,17H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUBODHKGIJNHBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNS(=O)(=O)C1=CC2=C3C(=C1)CCN3C(=O)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-oxo-N-pentyl-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Amino-7-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-3-methylpurine-2,6-dione](/img/structure/B2556291.png)

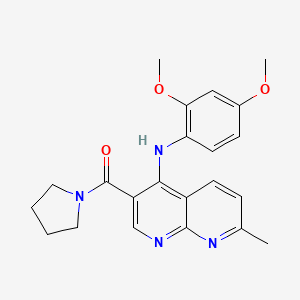
![N-(3-fluoro-4-methylphenyl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2556297.png)
![2-Amino-2-[4-(dimethylamino)pyridin-3-yl]acetic acid](/img/structure/B2556298.png)
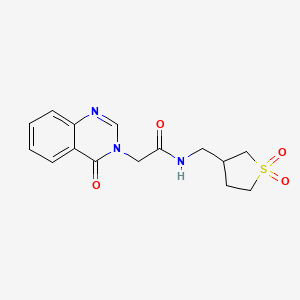
![2-[1-(Azepan-1-ylsulfonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2556300.png)
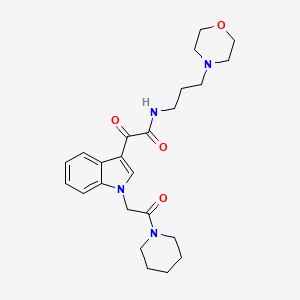
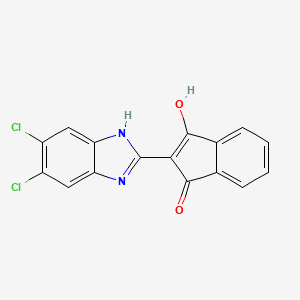
![6-methyl-N-[4-(methylsulfanyl)benzyl]-4-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2556305.png)
![5-(4-methylbenzyl)-7-(trifluoromethyl)-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one](/img/structure/B2556306.png)
![2-(3,4-dimethylphenyl)-3-(methylthio)-N-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2556307.png)
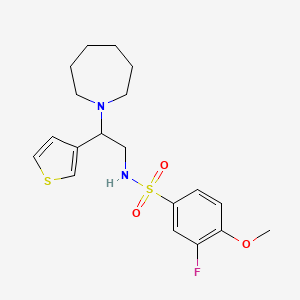
![1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2556310.png)